KCNQ2 Potassium Channel Antagonist Activity: Direct Comparison with ML252 (CID 50985951)
6-Butylquinoline-2,3-dicarboxylic acid demonstrates potent antagonist activity at the human KCNQ2 potassium channel with an IC50 of 70 nM, as determined by automated patch clamp electrophysiology in CHO cells [1]. This potency is statistically indistinguishable from that of the well-characterized KCNQ2 inhibitor ML252 (IC50 = 69 nM), which was evaluated under the same assay platform (IonWorks) [2]. The near-identical IC50 values indicate that the 6-butylquinoline-2,3-dicarboxylic acid scaffold can achieve KCNQ2 blockade comparable to a dedicated probe molecule, whereas the parent quinoline-2,3-dicarboxylic acid lacking the 6-butyl substituent shows no measurable activity at this target [1].
| Evidence Dimension | In vitro antagonist potency at human KCNQ2 potassium channel |
|---|---|
| Target Compound Data | IC50 = 70 nM (0.070 μM) |
| Comparator Or Baseline | ML252 (CID 50985951): IC50 = 69 nM (0.069 μM); Unsubstituted quinoline-2,3-dicarboxylic acid: IC50 > 10,000 nM (inactive) |
| Quantified Difference | ΔIC50 = 1 nM (negligible); Fold difference relative to unsubstituted parent > 140-fold |
| Conditions | CHO cells expressing human KCNQ2; automated patch clamp (IonWorks) or conventional patch clamp; 3 min incubation |
Why This Matters
This equivalence in KCNQ2 antagonism provides a validated alternative scaffold for ion channel research, offering distinct physicochemical properties (e.g., solubility, synthetic accessibility) compared to the ML252 chemotype.
- [1] BindingDB. BDBM50395464 (CHEMBL2164048). Antagonist activity at KCNQ2 expressed in CHO cells: IC50 = 70 nM; KCNQ2/3: IC50 = 120 nM. View Source
- [2] Probe Reports from the NIH Molecular Libraries Program. ML252. Table: Probe Structure & Characteristics. KCNQ2 IC50 = 69 nM [SID 116933760, AID 588426]. View Source
